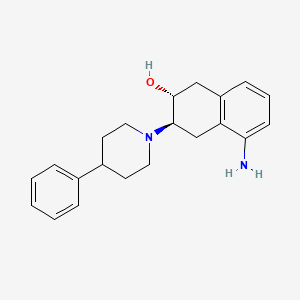

(-)-5-Aminobenzovesamicol

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26N2O |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(2R,3R)-5-amino-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C21H26N2O/c22-19-8-4-7-17-13-21(24)20(14-18(17)19)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-8,16,20-21,24H,9-14,22H2/t20-,21-/m1/s1 |

InChI Key |

CELYMPNBUOGKMD-NHCUHLMSSA-N |

Isomeric SMILES |

C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4N |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4N |

Origin of Product |

United States |

5 Aminobenzovesamicol: a Pivotal Analogue in Vesamicol Chemistry and Cholinergic Research

Historical Development of Vesamicol (B58441) Derivatives as VAChT Ligands

The vesicular acetylcholine (B1216132) transporter (VAChT) is a critical protein responsible for loading acetylcholine into synaptic vesicles, a fundamental step in cholinergic neurotransmission. nih.gov Its role as a specific marker for cholinergic neurons has made it a significant target for the development of imaging agents to diagnose neurodegenerative disorders like Alzheimer's disease, which are characterized by cholinergic decline. nih.govnih.govcas.cn

The story of VAChT ligands begins with the compound vesamicol. Vesamicol was identified as a potent and specific inhibitor of VAChT, binding to an allosteric site on the transporter to block acetylcholine uptake. cas.cnnih.govresearchgate.net While vesamicol itself demonstrated high affinity for VAChT, its utility as a clinical imaging agent was hampered by significant binding to sigma (σ₁) and sigma (σ₂) receptors, which would lead to a lack of specific signal from cholinergic neurons. nih.govnih.gov This poor selectivity prompted extensive research into developing vesamicol derivatives with improved binding profiles. nih.govufz.de

The research focus shifted to systematically modifying the three-ring structure of the vesamicol skeleton to enhance affinity for VAChT while reducing off-target binding. ufz.de This led to the investigation of numerous analogues, including a particularly promising class known as benzovesamicols. Benzovesamicol (B1254894), an analogue featuring a benzene (B151609) ring fused to the cyclohexane (B81311) ring of the original molecule, was found to bind to VAChT with a high affinity, comparable to that of vesamicol itself. nih.gov This discovery confirmed the exceptional position of the benzovesamicol scaffold as a highly affine VAChT ligand and established it as a foundational structure for the development of second-generation imaging agents. ufz.de Subsequent efforts focused on substitutions at various positions of the benzovesamicol framework, particularly at the 5-position of the tetralin ring system, to create radiolabeled tracers for use with Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Derivation and Significance of (-)-5-Aminobenzovesamicol within the Benzovesamicol Class

Within the benzovesamicol class, this compound, also referred to as ABV, emerged as a compound of significant interest due to its exceptionally high affinity for the vesicular acetylcholine transporter. While the affinity of vesamicol for VAChT is in the nanomolar (nM) range, studies revealed that aminobenzovesamicol possesses a remarkably potent affinity in the picomolar (pM) range (Kd = 6.5 pM). This substantial increase in binding potency highlighted the importance of the 5-amino substitution on the benzovesamicol framework.

The development of ligands in this series often involves multi-step chemical synthesis. Researchers have utilized precursors like triflates to explore the chemical space around the C5 position of the tetrahydronaphthol ring, employing techniques such as aminocarbonylations to introduce various substituents. nih.gov The synthesis of this compound and its close analogues, such as 5-iodobenzovesamicol (B166410) (IBVM) and 5-fluoroethoxy-benzovesamicol (FEOBV), provided a series of high-affinity tools for cholinergic research. These compounds, sharing the basic ABV structure, demonstrated similarly high affinities for VAChT.

The primary significance of this compound and its related 5-substituted analogues lies in their application as templates for developing radiotracers for in vivo imaging of VAChT. nih.gov The high affinity is a crucial characteristic for a successful PET or SPECT ligand, as it allows the tracer to bind effectively to the target even at low concentrations, producing a strong and specific signal. Human SPECT imaging studies using the iodine-123 labeled analogue, [¹²³I]IBVM, have shown decreases in tracer binding in the brains of Alzheimer's patients, validating the potential of these benzovesamicol tracers to map cholinergic deficits in humans.

Enantiomeric Considerations and Stereospecificity of this compound

The interaction between vesamicol derivatives and the VAChT is highly stereospecific, meaning that the three-dimensional arrangement of atoms in the molecule is critical for binding affinity. nih.gov Like many drug-receptor interactions, VAChT exhibits a clear preference for one enantiomer (a non-superimposable mirror-image form of a molecule) over the other. nih.gov For vesamicol and its benzovesamicol analogues, it is the levorotatory or (-) enantiomer that consistently demonstrates significantly higher potency and affinity for the transporter.

Research on various benzovesamicol derivatives has repeatedly confirmed this principle. For instance, in a study of new stereospecific benzovesamicol analogues, the (R,R) enantiomers displayed high binding affinities for VAChT, whereas the corresponding (S,S) enantiomers had approximately 10-fold lower affinities. nih.gov Similarly, in another series of derivatives, the active enantiomer, or eutomer, showed a seven-fold greater affinity for VAChT compared to its mirror image. nih.gov This enantioselectivity underscores the highly defined nature of the vesamicol binding pocket on the VAChT protein.

Recent advances in cryo-electron microscopy have provided high-resolution structures of human VAChT, both alone and in complex with vesamicol. nih.govcas.cnrcsb.org These structural studies reveal that vesamicol binds to a negatively charged pocket within the transporter, with specific electrostatic interactions, such as with the residue Asp398, stabilizing the complex. nih.gov This precise fit explains why only one enantiomeric configuration, that of this compound and related analogues, can achieve the optimal orientation for high-affinity binding. The specific spatial arrangement of the piperidine (B6355638) ring and the substituted benzovesamicol core is essential for these key interactions, while the (+) enantiomer cannot engage the binding site as effectively.

Synthetic Methodologies and Chemical Modifications of 5 Aminobenzovesamicol

Primary Synthetic Routes for (-)-5-Aminobenzovesamicol Production

The synthesis of 5-Aminobenzovesamicol (5-ABVM) typically begins with a multi-step process starting from a substituted tetralone precursor. While specific pathways can vary, a general route involves the creation of the core benzovesamicol (B1254894) structure followed by the introduction or modification of the amino group at the 5-position of the aromatic ring.

A common strategy involves the synthesis of a racemic mixture of (±)-trans-N-trifluoroacetyl-5-amino-2-hydroxy-3-(4-phenyl-1-piperazinyl) tetralin. This is achieved by first protecting the amino function of a starting aminotetralone with a trifluoroacetyl group. Subsequent chemical steps build the complete benzovesamicol scaffold. The final step in producing the racemic aminobenzovesamicol is the deprotection of the amine function, which can be accomplished by reduction with a solution of sodium hydroxide (B78521) in methanol, yielding the desired product in high yields (typically over 90%). tubitak.gov.tr The resulting racemic mixture, (±)-5-Aminobenzovesamicol, must then undergo chiral resolution to isolate the biologically active (-) enantiomer.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The biological activity of benzovesamicol analogues is highly stereospecific, with the (-) enantiomer showing significantly higher affinity for the VAChT. Therefore, obtaining the enantiomerically pure this compound is a critical step. This is achieved through enantiomeric resolution, a process that separates a racemic mixture into its individual enantiomers. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the direct optical resolution of benzovesamicol analogues. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation.

For benzovesamicols, a commercially available cellulose (B213188) tris(3,5-dimethylphenyl carbamate) chiral stationary phase has proven effective. nih.gov The separation is optimized by adjusting the mobile phase composition, typically a mixture of hexane, 2-propanol, and diethylamine, and by controlling the flow rate. This technique is robust enough to be applied to the analysis of optical purity for intermediates and final products, including radiolabeled compounds. nih.gov

Table 1: Chiral HPLC Parameters for Benzovesamicol Analogue Resolution

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Cellulose tris(3,5-dimethylphenyl carbamate) | nih.gov |

| Mobile Phase | Mixtures of hexane-2-propanol-diethylamine | |

| Application | Analytical purity assessment and preparative separation of enantiomers |

An alternative to chiral HPLC is the resolution via diastereomeric derivatization. This classical chemical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Diastereomers have different physical properties (e.g., solubility) and can be separated by standard techniques like crystallization or chromatography.

For the resolution of (±)-5-Aminobenzovesamicol, the enantiomers can be derivatized using a chiral agent such as (S)-(-)-α-trifluoromethylphenylacetyl (MTPA) chloride. This reaction forms diastereomeric MTPA derivatives. These diastereomers can then be separated using preparative thin-layer chromatography (TLC) or flash chromatography. Once separated, the MTPA group is cleaved from each diastereomer to yield the individual, optically pure (+) and (-) enantiomers of 5-Aminobenzovesamicol. The (-)-(R,R)-diastereoisomer is typically the more potent form.

Advanced Functionalization Strategies for Novel Analogue Development

This compound serves as a scaffold for the development of novel analogues, particularly radiotracers for in vivo imaging. The amino group at the 5-position provides a versatile chemical handle for introducing various functional groups, including radioisotopes and chelating ligands.

Positron Emission Tomography (PET) is a highly sensitive imaging modality that requires radiotracers labeled with positron-emitting isotopes like Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min). openmedscience.commdpi.com

Carbon-11 Labeling: The amino group of this compound is an ideal site for introducing a Carbon-11 methyl group. This is typically achieved through a methylation reaction using [¹¹C]methyl iodide or [¹¹C]methyl triflate. openmedscience.com This reaction would convert this compound into ¹¹C-5-N-methylaminobenzovesamicol, a known PET tracer for VAChT. tubitak.gov.tr The synthesis must be rapid and efficient due to the short half-life of Carbon-11. openmedscience.com

Fluorine-18 Labeling: Fluorine-18 is often preferred for PET due to its longer half-life, which allows for more complex syntheses and longer imaging studies. While direct fluorination of the amino group is not typical, the amino group can be converted into other functionalities that are amenable to radiofluorination. A more common strategy for benzovesamicols involves nucleophilic radiofluorination of a precursor molecule. For instance, a derivative of this compound could be synthesized with a leaving group (e.g., tosyloxyethoxy) that can be displaced by [¹⁸F]fluoride. This approach has been successfully used to create tracers like [¹⁸F]fluoroethoxybenzovesamicol ([¹⁸F]FEOBV).

Table 2: Properties of PET Radioisotopes for Benzovesamicol Labeling

| Isotope | Half-life | Common Labeling Precursor | Advantage | Reference |

|---|---|---|---|---|

| Carbon-11 (¹¹C) | ~20.4 minutes | [¹¹C]CH₃I or [¹¹C]CH₃OTf | Allows for multiple studies in the same day; minimal isotopic effect. | openmedscience.com |

| Fluorine-18 (¹⁸F) | ~109.8 minutes | [¹⁸F]Fluoride ion | Longer half-life allows for centralized production and longer imaging protocols. | mdpi.com |

For SPECT imaging, the gamma-emitting radioisotope Technetium-99m (t½ ≈ 6 h) is the most commonly used radionuclide. explorationpub.comresearchgate.net Labeling a molecule like benzovesamicol with a metallic radioisotope requires the attachment of a bifunctional chelating agent. This chelator is a molecule that can be covalently attached to the benzovesamicol scaffold and also strongly bind the radiometal. nih.gov

The primary amine of this compound is a suitable site for conjugation with a chelator. A chelating ligand such as a Diaminodithiol (DADT) derivative can be coupled to the amino group. The resulting conjugate can then be labeled with Technetium-99m. The labeling process typically involves the reduction of [⁹⁹mTc]pertechnetate using a reducing agent like stannous chloride, followed by chelation of the reduced technetium by the DADT moiety on the benzovesamicol molecule. explorationpub.comnih.gov This strategy creates a stable radiopharmaceutical suitable for SPECT imaging of the VAChT.

Palladium-Mediated Carbonylation Reactions for Diversification of 5-Position Substituents

Palladium-mediated carbonylation reactions are a cornerstone in the chemical modification of aromatic systems, and this methodology has been effectively applied to the benzovesamicol scaffold for the diversification of substituents at the 5-position. nih.gov This approach is instrumental in exploring the chemical space around this position to develop novel ligands for the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov The process typically begins with a precursor molecule, such as a 5-halobenzovesamicol or a 5-triflyloxybenzovesamicol derivative.

The versatility of palladium catalysis allows for the introduction of a wide array of carbonyl-containing functional groups. nih.gov For instance, in the presence of a palladium catalyst, carbon monoxide, and an alcohol, a 5-iodobenzovesamicol (B166410) analog can be converted into its corresponding ester. Similarly, employing primary or secondary amines as nucleophiles in a process known as aminocarbonylation leads to the formation of various N-substituted amides. nih.govacs.org This has been demonstrated in the synthesis of new benzovesamicol analogs where an accessible triflate precursor was utilized for aminocarbonylations to probe the chemical environment around the C5 position of the tetrahydronaphthol ring. nih.gov

The reaction conditions for these carbonylations are critical and are often optimized to achieve high yields. Key parameters include the choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the phosphine (B1218219) ligand, the base, and the solvent. mdpi.com The pressure of carbon monoxide is another crucial factor that is finely tuned to drive the reaction to completion. A range of substituted amides have been successfully prepared from iodo- and bromobenzene (B47551) derivatives using a PdCl₂/xantphos catalyst system. researchgate.net

The resulting amide and ester derivatives of this compound are not only evaluated for their biological activity but can also serve as versatile intermediates for further structural modifications, thereby expanding the library of potential VAChT ligands. nih.gov Research has shown that small, aromatic N-substituents on the amide at the 5-position can be more potent than larger substituents. nih.gov

| Reagent/Catalyst | Function |

| Palladium Complex (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | Catalyst for the carbonylation reaction |

| Phosphine Ligand (e.g., xantphos, BuPAd₂) | Stabilizes the palladium catalyst and influences reactivity |

| Carbon Monoxide (CO) | Source of the carbonyl group |

| Base (e.g., DBU) | Neutralizes acid generated during the reaction |

| Nucleophile (e.g., alcohol, amine) | Determines the final carbonyl derivative (ester, amide) |

Incorporation of Halogen Atoms for Radiotracer Applications (e.g., Iodine-123/125)

The introduction of halogen atoms, particularly the radioisotopes Iodine-123 and Iodine-125, into the this compound structure is of paramount importance for the development of radiotracers for in vivo imaging of the vesicular acetylcholine transporter (VAChT) using Single Photon Emission Computed Tomography (SPECT). nih.govnih.govresearchgate.net These radiolabeled analogs enable the non-invasive study of cholinergic neuron density and function in the brain.

The most common method for introducing radioiodine is through an electrophilic substitution reaction on an activated precursor molecule. A highly effective strategy involves the use of an organotin precursor, such as a trialkylstannyl derivative (e.g., tributylstannyl), at the 5-position of the benzovesamicol ring. This precursor undergoes a radioiododestannylation reaction. nih.govmdpi.com In this process, the stannylated precursor is treated with a source of radioiodide, such as [¹²³I]NaI or [¹²⁵I]NaI, in the presence of a mild oxidizing agent like hydrogen peroxide or N-chlorosuccinimide. The oxidizing agent converts the iodide into a more electrophilic species, which then efficiently displaces the trialkyltin group to yield the desired radioiodinated compound. nih.gov

The synthesis of these radiotracers is performed under "no-carrier-added" conditions to achieve high specific activity, which is crucial for receptor imaging studies. nih.gov Following the radiolabeling step, purification is typically carried out using high-performance liquid chromatography (HPLC) to separate the radiolabeled product from unreacted precursors and radioactive iodide, ensuring high radiochemical purity. nih.gov

Iodine-123 is a gamma emitter with a half-life of 13.22 hours and a principal gamma energy of 159 keV, making it well-suited for SPECT imaging. nih.govwikipedia.org Iodine-125, with a longer half-life of 59.4 days, is also a gamma emitter and is often used in preclinical research and in vitro assays. semanticscholar.orgnews-medical.net The development of radioiodinated vesamicol (B58441) analogs has been a significant area of research, leading to potential agents for sigma receptor imaging in tumors as well. nih.govnih.gov

| Isotope | Half-life | Primary Emission | Primary Use in Benzovesamicol Analogs |

| Iodine-123 (¹²³I) | 13.22 hours | Gamma (159 keV) | Clinical SPECT imaging of VAChT nih.govwikipedia.org |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35.5 keV) | Preclinical research and in vitro assays semanticscholar.orgnews-medical.net |

Pharmacological Characterization of 5 Aminobenzovesamicol and Its Derivatives

Quantitative Assessment of Binding Affinity and Selectivity

The binding affinity of (-)-5-Aminobenzovesamicol and its derivatives for VAChT is determined through in vitro radioligand displacement assays. These experiments typically use a radiolabeled form of a high-affinity ligand, such as [³H]vesamicol, and measure the ability of the unlabeled test compound to displace it. researchgate.net The results are often reported as the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the specific binding of the radioligand, and the Kᵢ value (inhibition constant), which is a measure of the binding affinity.

Studies on various benzovesamicol (B1254894) analogs have demonstrated a wide range of affinities for VAChT. For example, some derivatives exhibit Kᵢ values in the low nanomolar and even picomolar range, indicating very high affinity. The stereochemistry of these compounds is crucial, with the (-)-enantiomers generally showing significantly higher affinity than their (+)-counterparts. nih.gov

Table 1: In Vitro Binding Affinities of Selected Benzovesamicol Derivatives for VAChT

| Compound | Ki (nM) | IC50 (nM) | Cell Line/Tissue |

|---|---|---|---|

| This compound | - | ~0.4 (as (-)-FEOBV) | Mouse cortical membranes |

| Benzovesamicol | - | 50 | - |

| (-)-[(11)C]24b | 0.78 | - | - |

| (E)-(R,R)-5-AOIBV | 0.45 | - | PC12A123.7 cells |

| (R,R)-5-FPOBV | 0.77 | - | PC12A123.7 cells |

| (-)-7i | 56.7 | - | - |

This table presents a selection of binding affinity data for various benzovesamicol analogs to illustrate the range of potencies. Data for this compound is represented by its close analog (-)-FEOBV.

Evaluation of Selectivity Profile Against Off-Target Receptors (e.g., Sigma-1 (σ1) and Sigma-2 (σ2) Receptors)

A significant challenge in the development of VAChT ligands based on the vesamicol (B58441) scaffold is their cross-reactivity with sigma (σ) receptors. Prototypical vesamicol exhibits nanomolar affinity for both VAChT and sigma receptors, resulting in poor selectivity. However, the development of benzovesamicol analogs has shown a path toward improved selectivity. The introduction of a benzofused substituent to the vesamicol structure generally leads to a significant increase in affinity for VAChT while concurrently decreasing affinity for σ1 and σ2 receptors.

While specific binding affinity data (Ki values) for this compound against σ1 and σ2 receptors are not extensively detailed in publicly available literature, studies on closely related benzovesamicol derivatives provide valuable insights. For instance, the introduction of a benzofused ring system can decrease affinity at σ1 and σ2 sites by 5- to 6-fold compared to vesamicol. Furthermore, research on other 5-substituted benzovesamicol analogs has demonstrated that modifications at this position can influence selectivity. For example, some derivatives maintain a high affinity for VAChT while displaying significantly lower affinity for sigma receptors. The stereochemistry of these analogs also plays a crucial role, with the (-)-enantiomers often exhibiting a more favorable selectivity profile.

It is a general observation that while many vesamicol analogs with high VAChT affinity also show considerable affinity for the σ1 receptor, the benzovesamicol framework tends to enhance selectivity for VAChT. For a compound to be a viable candidate for in vivo imaging of VAChT, a high degree of selectivity over sigma receptors is paramount to ensure that the observed signal accurately reflects the density of cholinergic nerve terminals.

Comparative Affinity Analysis of this compound with Prototypical Vesamicol and Benzovesamicol

The transition from the vesamicol to the benzovesamicol scaffold marked a significant advancement in the development of high-affinity VAChT ligands. Vesamicol itself displays a moderate affinity for VAChT, with Kd values typically in the nanomolar range (e.g., 11–36 nM in rat brain). In contrast, aminobenzovesamicol (ABV) has been reported to possess a remarkably high affinity for VAChT, with a dissociation constant (Kd) in the picomolar range (6.5 pM). Although this reported value for ABV does not specify the isomer, it highlights the substantial increase in potency achieved with the aminobenzovesamicol structure.

| Compound | VAChT Affinity (Ki/Kd) |

|---|---|

| (-)-Vesamicol | ~4.4 nM (Ki) |

| Benzovesamicol | ~1.32 nM (Ki) |

| Aminobenzovesamicol (isomer unspecified) | ~6.5 pM (Kd) |

Structure-Activity Relationship (SAR) of Benzovesamicol Analogues with Emphasis on 5-Position Substituents

The benzovesamicol scaffold has proven to be a versatile platform for developing potent VAChT ligands. The substituent at the 5-position of the tetralone ring system plays a critical role in modulating the binding affinity and selectivity of these compounds.

Impact of N-Substituents on VAChT Binding Potency

While this compound features a primary amine at the 5-position, studies on related analogs with N-substituted amides at this position have provided valuable SAR insights. Research has shown that small, preferably aromatic, N-substituents tend to be more potent than larger, bulkier groups. For instance, benzyl-substituted amide derivatives at the 5-position have demonstrated high affinity for VAChT. This suggests that the nature and size of the substituent at the 5-position are critical determinants of binding potency. The primary amine of this compound itself represents a key structural feature, and its interactions within the VAChT binding pocket are likely to be a significant contributor to the high affinity observed for the aminobenzovesamicol class.

Stereochemical Influence on Binding Affinity and Selectivity

Stereochemistry is a well-established critical factor in the interaction of vesamicol and its analogs with VAChT. The binding is highly stereoselective, with the (-)-enantiomers generally exhibiting significantly higher affinity for the transporter than their (+)-counterparts. For example, in a study of a 5-substituted benzovesamicol derivative, the eutomer (the more active enantiomer) showed a seven-fold higher affinity for VAChT. This stereoselectivity is a hallmark of the interaction between this class of ligands and their target, underscoring the specific and well-defined nature of the binding site. The (-)-configuration of 5-Aminobenzovesamicol is therefore expected to be crucial for its high-affinity binding to VAChT.

Design Principles for Optimizing VAChT Ligand Affinity and Specificity

The development of potent and selective VAChT ligands from the vesamicol scaffold has been guided by several key design principles. The primary strategy has been the rigidification of the vesamicol structure through the introduction of the benzofused ring system, which enhances affinity for VAChT while reducing affinity for sigma receptors. Further optimization involves the exploration of various substituents on this rigid scaffold.

Recent advances in structural biology, particularly the cryo-electron microscopy (cryo-EM) structures of VAChT, have provided unprecedented insights into the ligand-binding site. These structures reveal a complex binding pocket and highlight key amino acid residues that interact with vesamicol. This structural information is invaluable for the rational design of new ligands with improved affinity and selectivity. By understanding the specific interactions within the binding pocket, medicinal chemists can design molecules that maximize favorable contacts and minimize steric clashes, leading to more potent and specific VAChT inhibitors. The ultimate goal is to develop ligands that are not only potent and selective but also possess suitable pharmacokinetic properties for in vivo applications such as positron emission tomography (PET) imaging.

Conformational Analysis and Ligand-Binding Site Complementarity

The conformation of a ligand is intrinsically linked to its binding affinity and selectivity. The rigid structure of the benzovesamicol core restricts the conformational freedom of the molecule, which is thought to contribute to its high affinity for VAChT by reducing the entropic penalty upon binding. The specific orientation of the different parts of the molecule, including the phenylpiperidine moiety and the substituents on the benzofused ring, is critical for optimal interaction with the binding site.

Cryo-EM studies of VAChT in complex with vesamicol have provided a detailed view of the ligand-binding pocket, allowing for a more precise understanding of ligand-binding site complementarity. These studies reveal how vesamicol fits within a cavity in the transporter and interacts with specific amino acid residues. This structural information can be used to perform computational modeling and conformational analysis of new analogs, such as this compound, to predict their binding modes and affinities. By ensuring that the three-dimensional shape and electronic properties of a ligand are complementary to those of the VAChT binding site, it is possible to design novel compounds with enhanced pharmacological profiles.

Preclinical Research Applications and in Vivo Characterization of 5 Aminobenzovesamicol Analogues

Development and Evaluation of Radiolabeled (-)-5-Aminobenzovesamicol Analogues as PET/SPECT Tracers for VAChT Imaging

A variety of radionuclides have been incorporated into the benzovesamicol (B1254894) structure to create imaging agents for PET and SPECT. These efforts have focused on isotopes such as Carbon-11, Fluorine-18, Iodine-123/125, and Technetium-99m, each with its own advantages and challenges for clinical and preclinical imaging.

Carbon-11 Labeled Methylaminobenzovesamicol ([11C]MABV)

Carbon-11 labeled (-)-methylaminobenzovesamicol ([11C]MABV) was one of the earlier benzovesamicol analogues developed for PET imaging of VAChT. Preclinical evaluations demonstrated that it has favorable properties for imaging cholinergic neurons. Further studies with other C-11 labeled inhibitors have shown high accumulation in the VAChT-rich striatum of rats. For instance, one such tracer, (-)-[(11)C]2, displayed a striatum-to-cerebellum ratio of 2.4 at 60 minutes post-injection. nih.gov In non-human primates, these tracers readily cross the blood-brain barrier and provide clear visualization of the striatum. nih.govescholarship.org While promising, the short half-life of Carbon-11 (approximately 20 minutes) presents logistical challenges for its widespread clinical use.

Fluorine-18 Labeled Fluoroethoxybenzovesamicol ([18F]FEOBV) and other [18F] derivatives

Fluorine-18, with its longer half-life of approximately 110 minutes, offers a more practical alternative for PET imaging. (-)-5-[18F]Fluoroethoxybenzovesamicol ([18F]FEOBV) has emerged as a particularly viable candidate for in vivo imaging of VAChT. nih.gov Initial studies demonstrated its high affinity for the transporter. Subsequent research confirmed its potential, showing that [18F]FEOBV effectively maps cholinergic areas with high specificity in vivo.

Preclinical imaging in rats with microPET successfully identified significant radiotracer retention in the striatum, moderate retention in the cortex, and low retention in the cerebellum, which is consistent with the known distribution of cholinergic neurons. nih.gov Studies in rhesus monkeys further supported these findings, showing clear, regionally specific retention of the tracer in the brain. nih.gov Importantly, metabolic studies in rodents indicated that [18F]FEOBV is the primary radioactive species found in the brain after injection, with modest defluorination.

Other fluorine-containing benzovesamicol analogues have also been developed. For example, the carbonyl-containing analogue (-)-[18F]18a displayed high potency and selectivity for VAChT and showed promising results in non-human primate imaging studies, with high accumulation in the striatum that was blockable by a known VAChT inhibitor. nih.gov

Iodine-123/125 Labeled Iodobenzovesamicol Derivatives (e.g., 5-[125I]iodobenzovesamicol)

For SPECT imaging, radioiodinated analogues have been synthesized. (-)-5-Iodobenzovesamicol (IBVM), labeled with either Iodine-125 for preclinical autoradiography or Iodine-123 for in vivo SPECT, has been a key tool in mapping cholinergic neurons. nih.gov [125I]IBVM has been used in animal distribution and ex vivo autoradiographic studies.

In vivo studies in rats with another radioiodinated analogue, [125I]OIDV, demonstrated that it effectively crossed the blood-brain barrier and its accumulation was significantly reduced by the co-administration of vesamicol (B58441), indicating specific binding to VAChT. nih.gov Autoradiographic analysis confirmed these findings. nih.gov Human SPECT studies using [123I]-IBVM have shown its utility in assessing the integrity of cholinergic pathways in neurological disorders. snmjournals.orgnih.govsnmjournals.org

Technetium-99m Labeled Diaminodithiol (DADT)-Benzovesamicol Conjugates

Technetium-99m is the most commonly used radionuclide in clinical nuclear medicine due to its ideal imaging energy and availability from a generator system. Efforts were made to develop a 99mTc-labeled benzovesamicol analogue. One approach involved conjugating a diaminodithiol (DADT) chelator to the benzovesamicol structure. nih.gov However, the resulting [99mTc]DADT-benzovesamicol conjugate showed very little uptake and no regional selectivity in the mouse brain. nih.gov The low brain penetration was attributed to the high molecular weight and lower binding affinity of the conjugate compared to other successful radiotracers like 5-iodobenzovesamicol (B166410). nih.gov This highlights the challenge of modifying the benzovesamicol scaffold with large metal-chelating groups without compromising its biological activity and ability to cross the blood-brain barrier.

In Vivo Biodistribution and Brain Uptake Studies in Preclinical Animal Models

The distribution of a radiotracer in the body, particularly its ability to enter the brain and bind to its target in specific regions, is critical for its success as an imaging agent. Preclinical studies in animal models are essential for characterizing these properties.

Regional Brain Distribution Patterns Consistent with Cholinergic Neuron Density (e.g., Striatum, Cortex, Hippocampus, Cerebellum)

A hallmark of a successful VAChT radiotracer is a regional brain distribution that mirrors the known density of cholinergic neurons. In vivo and ex vivo studies with various radiolabeled this compound analogues have consistently demonstrated this pattern.

In rodents, tracers like [18F]FEOBV show robust brain uptake. Autoradiography of rat brains following intravenous injection of [18F]FEOBV reveals high localization in areas rich in presynaptic cholinergic elements. MicroPET imaging in rats confirms these findings, with high uptake in the striatum, intermediate uptake in the cortex, and low uptake in the cerebellum, which is often used as a reference region due to its sparse cholinergic innervation. nih.gov

Studies in non-human primates provide further validation. In rhesus monkeys, [18F]FEOBV showed unequivocal regionally specific retention, with the highest concentrations in the striatum, followed by the thalamus and cortex, and the lowest in the cerebellum. nih.gov This distribution aligns with postmortem human studies and confirms the tracer's ability to map cholinergic pathways. nih.gov

The following table summarizes representative regional brain uptake ratios for [18F]FEOBV in rhesus monkeys, demonstrating the specific binding in cholinergic-rich areas relative to the cerebellum.

| Brain Region | Average Ratio to Cerebellum |

| Striatum | 4.05 +/- 1.5 |

| Thalamus | 2.96 +/- 1.0 |

| Cortex | 1.53 +/- 0.2 |

| (Data derived from microPET imaging of (-)-[18F]FEOBV in rhesus monkeys. nih.gov) |

These preclinical biodistribution studies have been foundational, providing the necessary evidence to advance promising tracers like [18F]FEOBV into human clinical trials for studying neurodegenerative diseases. nih.gov

Time-Course Analysis of Radiotracer Accumulation and Clearance in Murine and Rodent Brains

The in vivo kinetics of radiolabeled this compound analogues have been meticulously evaluated in mice and rats to determine their suitability for imaging VAChT. These studies typically involve intravenous administration of the radiotracer followed by dynamic scanning or tissue harvesting at various time points to measure radioactivity in different brain regions.

A key analogue, [11C]-5-(N-methylamino)benzovesamicol ([11C]MABV), has demonstrated a regional brain distribution consistent with the known density of cholinergic innervation. Following intravenous injection in mice, radiotracer concentrations are highest in the striatum, followed by the cortex, hippocampus, hypothalamus, and cerebellum. Time-course analysis reveals that the striatum-to-cerebellum and cortex-to-cerebellum ratios for (-)-[11C]MABV progressively increase over time, reaching values of 13 and 5, respectively, at 75 minutes post-injection. nih.gov This increasing contrast indicates specific binding and retention in cholinergic-rich regions relative to the cerebellum, a region with sparse cholinergic innervation often used as a reference.

Another important analogue, (-)-5-[18F]fluoroethoxybenzovesamicol ([18F]FEOBV), also exhibits favorable in vivo kinetics. In mice, brain uptake is rapid, with approximately 2.65% of the injected dose present in the brain at 5 minutes post-injection. The regional distribution at later time points mirrors that of other presynaptic cholinergic markers. Peak accumulation in the striatum occurs between 45 and 180 minutes, with the slowest clearance observed in this region compared to faster clearance from the cerebellum. Similarly, studies in rats with other vesamicol analogues like (−)-[18F]FBBV have shown differential uptake and clearance, although with lower brain penetration. For instance, (−)-[18F]FBBV uptake in rats was 0.823%ID/g at 5 minutes, decreasing to 0.095 %ID/g by 120 minutes. nih.gov

The following interactive table summarizes the time-course of brain uptake for various this compound analogues in rodents.

Brain Uptake of this compound Analogues Over Time

| Radiotracer | Animal Model | Brain Region | Time Post-Injection | Uptake (%ID/g or Ratio) |

|---|---|---|---|---|

| (-)-[11C]MABV | Mouse | Striatum/Cerebellum Ratio | 75 min | 13 |

| (-)-[11C]MABV | Mouse | Cortex/Cerebellum Ratio | 75 min | 5 |

| (-)-[18F]FEOBV | Mouse | Whole Brain | 5 min | 2.65 %ID |

| (-)-[18F]FBBV | Rat | Whole Brain | 5 min | 0.823 %ID/g |

| (-)-[18F]FBBV | Rat | Whole Brain | 120 min | 0.095 %ID/g |

| (−)-[18F]VAT | Rat | Whole Brain | 5 min | 0.684 %ID/g |

| (−)-[18F]VAT | Rat | Whole Brain | 120 min | 0.409 %ID/g |

Assessment of In Vivo Specificity and Stereoselectivity of Radioligand Binding Using Pharmacological Challenge

To confirm that the observed in vivo accumulation of this compound analogues in cholinergic-rich brain regions is due to specific binding to VAChT, pharmacological challenge studies are performed. These experiments involve pre-treating animals with a known VAChT ligand (a "blocker") before administering the radiotracer. A significant reduction in radiotracer uptake in specific brain regions following pre-treatment indicates that the binding is specific to the target receptor.

For instance, the specific binding of (-)-[11C]MABV in the mouse striatum and cortex is significantly reduced by pre-treatment with unlabeled (+/-)-vesamicol. nih.gov This demonstrates that [11C]MABV binds to the same site as vesamicol, i.e., VAChT. Furthermore, these studies have highlighted the pronounced stereoselectivity of this binding. The (+)-enantiomer of [11C]MABV shows lower uptake and lower striatum-to-cerebellum and cortex-to-cerebellum ratios compared to the (-)-enantiomer. nih.gov This stereoselectivity is a hallmark of specific receptor binding and is crucial for developing a highly specific imaging agent. mdpi.com

Similarly, for (-)-[18F]FEOBV, both its specific cholinergic localization and its biological effects are almost exclusively associated with the (-)-enantiomer. Pre-treatment studies with other receptor ligands have further established the specificity of [18F]FEOBV for VAChT. For example, its regional brain distribution in rodents was not significantly altered by pre-treatment with haloperidol (B65202) (a dopamine (B1211576) D2 receptor antagonist), (+)-3-PPP (a dopamine autoreceptor agonist), or E-2020 (an acetylcholinesterase inhibitor), indicating a lack of significant in vivo interaction with dopamine or sigma receptor systems. However, it is important to note that some vesamicol derivatives have shown affinity for sigma receptors, which can complicate the interpretation of imaging data. nih.gov

The following interactive table summarizes the findings from pharmacological challenge studies assessing the in vivo specificity and stereoselectivity of this compound analogues.

In Vivo Specificity and Stereoselectivity of this compound Analogues

| Radiotracer | Challenge Drug | Animal Model | Effect on Brain Uptake | Conclusion |

|---|---|---|---|---|

| (-)-[11C]MABV | (+/-)-Vesamicol | Mouse | Reduced uptake in striatum and cortex | Specific binding to VAChT |

| (+)-[11C]MABV | - | Mouse | Lower uptake and regional ratios compared to (-)-enantiomer | Binding is stereoselective |

| (-)-[18F]FEOBV | Haloperidol | Rodent | No significant change in regional distribution | No significant in vivo interaction with dopamine D2 receptors |

| (-)-[18F]FEOBV | (+)-3-PPP | Rodent | No significant change in regional distribution | No significant in vivo interaction with dopamine autoreceptors |

| (-)-[18F]FEOBV | E-2020 | Rodent | No significant change in regional distribution | No significant in vivo interaction with acetylcholinesterase |

Utility in Investigating Cholinergic System Dynamics and Pathologies

The well-characterized in vivo properties of this compound analogues make them invaluable tools for investigating the dynamics of the cholinergic system and its role in various pathologies.

Quantitative Mapping of Presynaptic Cholinergic Neuronal Density in Animal Models of Neurological Conditions

A primary application of these radiotracers is the non-invasive, quantitative mapping of presynaptic cholinergic neuronal density in living animals. This is particularly relevant for studying neurodegenerative diseases like Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons in brain regions critical for memory and cognition.

PET and SPECT imaging with radiolabeled benzovesamicol analogues can visualize and quantify the reduction in VAChT density in animal models of Alzheimer's disease. For instance, studies using [18F]FEOBV in animal models can demonstrate a decrease in tracer binding in the cortex and hippocampus, reflecting the cholinergic deficit. nih.gov This allows for the longitudinal monitoring of disease progression and the evaluation of potential therapeutic interventions aimed at protecting or restoring cholinergic neurons. The ability to quantify cholinergic denervation provides a powerful biomarker for disease severity and treatment efficacy.

Studying Cholinergic Neurotransmitter Release and Storage Processes in Experimental Systems

Beyond mapping neuronal density, this compound and its analogues serve as pharmacological tools to investigate the fundamental processes of acetylcholine (B1216132) storage and release. By binding to and inhibiting VAChT, these compounds block the transport of newly synthesized acetylcholine from the cytoplasm into synaptic vesicles. patsnap.com This action effectively depletes the readily releasable pool of acetylcholine, leading to a reduction in cholinergic transmission.

In experimental systems, this property can be exploited to study the dynamics of acetylcholine turnover, the mechanisms of vesicular loading, and the consequences of impaired cholinergic signaling. For example, by observing the physiological or behavioral effects of administering a VAChT inhibitor, researchers can infer the role of cholinergic transmission in specific neural circuits and behaviors. These studies contribute to a deeper understanding of the intricate mechanisms that govern synaptic plasticity and neurotransmission in the cholinergic system.

Role as a Biochemical Tool for Understanding VAChT Function in Insect Models

The utility of vesamicol and its analogues as biochemical tools extends to the study of VAChT function in non-mammalian species, particularly insects. The cholinergic system is a primary target for many insecticides, and understanding the structure and function of insect VAChT is crucial for developing new and more selective pest control agents.

Vesamicol and aminobenzovesamicol have been shown to displace the binding of novel insecticidal compounds, such as spiroindolines, to insect VAChT expressed in cell lines. nih.gov This indicates that these benzovesamicol derivatives can be used in competitive binding assays to identify and characterize new insect-specific VAChT inhibitors. Such studies are instrumental in defining the pharmacological profile of the insect transporter and how it differs from its mammalian counterpart.

Furthermore, these compounds can be used to probe the functional consequences of VAChT inhibition in insect models like Drosophila melanogaster. For example, by observing the effects of VAChT blockade on synaptic transmission at the neuromuscular junction or on insect behavior, researchers can elucidate the physiological roles of this transporter in insects. nih.gov The development of insecticide resistance is a major challenge, and understanding how mutations in VAChT can confer resistance is an active area of research. Vesamicol analogues can be used to characterize the binding and functional properties of these resistant VAChT variants, providing insights into the mechanisms of resistance and aiding in the design of new insecticides that can overcome it. nih.gov

Advanced Methodologies and Future Research Directions for 5 Aminobenzovesamicol and Vacht Ligands

Application of Computational Chemistry and 3D Quantitative Structure-Activity Relationship (QSAR) for Rational Drug Design

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling have become indispensable tools for the rational design of novel VAChT ligands. nih.gov These methods provide a theoretical framework to predict the biological activity of chemical compounds based on their molecular structures, thereby reducing the time and cost associated with synthesizing and testing new derivatives. nih.gov

3D-QSAR, in particular, creates a three-dimensional model of the ligand-receptor interaction, even in the absence of a high-resolution receptor structure. By aligning a series of molecules with known binding affinities, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can generate 3D contour maps. nih.gov These maps highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for binding affinity. For instance, a 3D-QSAR study on vesamicol (B58441) analogs might reveal that a bulky, electropositive substituent at a specific position on the benzovesamicol (B1254894) ring enhances binding to VAChT, while a electronegative group in another region is detrimental.

Such computational models have been applied to develop PET imaging agents for VAChT, guiding the selection of molecular descriptors that correlate with binding affinity. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and selectivity. The ultimate goal of these in silico approaches is to build robust predictive models that can accurately forecast the VAChT affinity of novel chemical entities, streamlining the drug discovery pipeline. rutgers.edu

Exploration of Novel Chemical Scaffolds Beyond the Benzovesamicol Framework for VAChT Targeting (e.g., Spiroindolines)

While the benzovesamicol framework has been the cornerstone of VAChT ligand development, its derivatives often face challenges with selectivity, particularly against σ1 and σ2 receptors. hzdr.denih.gov This has prompted a search for entirely new chemical scaffolds that can target VAChT with high affinity and improved selectivity.

One of the most promising novel classes of VAChT ligands are the spiroindolines. nih.gov Initially identified through screening for insecticidal activity, spiroindolines were found to be potent inhibitors of VAChT. nih.govresearchgate.net These compounds are structurally distinct from vesamicol and its analogs. nih.gov Studies have shown that spiroindolines compete with vesamicol for binding to VAChT, indicating that they interact with the same or an overlapping site on the transporter. nih.gov

However, the transition of spiroindolines from insecticides to potential clinical imaging agents has been challenging. Research into a series of N,N-substituted spiro[indoline-3,4'-piperidine] (B44651) derivatives revealed that while some compounds possessed moderate affinities for VAChT, they also bound to σ1 and σ2 receptors in a similar range. hzdr.denih.gov This lack of improved selectivity suggests that the structural differences from vesamicol did not overcome the off-target binding issue, making them less suitable as replacements for vesamicol in the development of VAChT PET ligands. hzdr.denih.gov Other scaffolds, such as hydroxylated decahydroquinolines, have also been investigated but similarly struggled with achieving significantly improved selectivity over sigma receptors. nih.gov The exploration of diverse chemical scaffolds remains a key strategy in the quest for highly selective VAChT ligands. nih.govfrontiersin.org

Below is a table comparing the binding affinities of different chemical scaffolds targeting the VAChT.

| Scaffold Class | Compound Example | Target | Binding Affinity (Ki or Kd) | Selectivity Profile |

| Benzovesamicol | (-)-5-Iodobenzovesamicol (5-IBVM) | VAChT | High (nanomolar) | Also binds to sigma receptors |

| Benzovesamicol | (E)-(R,R)-5-AOIBV | VAChT | 0.45 nM (Kd) nih.gov | High affinity for VAChT |

| Benzovesamicol | (R,R)-5-FPOBV | VAChT | 0.77 nM (Kd) nih.gov | High affinity for VAChT |

| Spiroindoline | Bromonicotinyl derivative 4 | VAChT | 39.2 nM (Ki) hzdr.de | Low selectivity vs. σ1/σ2 receptors (Ki = 60.1 nM for σ2) hzdr.de |

| Spiroindoline | Compound 2 (Sluder et al.) | VAChT | 153 nM (Ki) hzdr.de | Moderate affinity |

| Spirobenzovesamicol | (-)-2-methylspirobenzovesamicol | VAChT | 16 nM (Ki) researchgate.netnih.gov | 29-fold selectivity vs. σ1; negligible σ2 binding researchgate.netnih.gov |

Development of Next-Generation VAChT PET/SPECT Tracers with Enhanced Affinity, Selectivity, and Brain Kinetics

The development of PET and SPECT tracers based on benzovesamicol derivatives has been a breakthrough for the in vivo imaging of cholinergic nerve terminals. snmjournals.org Early successful tracers like the SPECT agent (-)-5-[123I]Iodobenzovesamicol (123I-IBVM) and the PET agent (-)-[18F]Fluoroethoxybenzovesamicol (18F-FEOBV) have been instrumental in studying cholinergic deficits in neurodegenerative diseases. snmjournals.orgsnmjournals.org However, the development of next-generation tracers continues, with three primary goals:

Enhanced Affinity: Higher affinity for VAChT can lead to a stronger signal and better image quality. Researchers have explored various substitutions on the benzovesamicol ring to achieve this. For example, elongating the chain at the 5-position with substituents like 5-(E)-3-iodoallyloxy or 5-fluoropropoxy has yielded compounds with sub-nanomolar binding affinities. nih.gov

Improved Selectivity: A major challenge for vesamicol-based ligands is their cross-reactivity with sigma (σ) receptors, which can confound the imaging signal. nih.govsnmjournals.org Next-generation tracers aim to minimize this off-target binding. The development of (-)-2-methylspirobenzovesamicol, for instance, yielded a compound with a 29-fold higher selectivity for VAChT over the σ1 receptor and negligible binding to the σ2 receptor. researchgate.netnih.gov

Optimal Brain Kinetics: Ideal PET tracers should exhibit rapid uptake into the brain, fast clearance of non-specifically bound tracer, and reversible binding kinetics that allow for accurate quantification within the timeframe of a scan. nih.govrug.nl Tracers with slow kinetics can make it difficult to distinguish the specific signal from background noise, complicating data analysis. snmjournals.org The search for tracers with improved kinetic profiles is an active area of research, aiming to provide more reliable and quantifiable imaging of VAChT density. researchgate.net

The continuous refinement of these properties is essential for developing PET and SPECT tracers that can provide a clearer and more accurate picture of cholinergic integrity in the living human brain. youtube.com

High-Resolution Structural Biology Techniques (e.g., Cryo-Electron Microscopy) to Elucidate VAChT-Ligand Interactions

For decades, the rational design of VAChT ligands was guided by indirect methods like SAR and QSAR. A significant leap forward has been achieved with the application of high-resolution structural biology techniques, particularly cryo-electron microscopy (cryo-EM). creative-biostructure.com This technology has recently enabled the determination of the atomic structure of the human VAChT. nih.govnih.gov

In 2024, researchers published the cryo-EM structure of human VAChT in complex with both its natural substrate, acetylcholine (B1216132), and the inhibitor vesamicol. nih.govresearchgate.net These structures revealed critical insights into ligand binding:

Conformation: In both structures, the VAChT adopts a lumen-facing conformation, which is the state where it would release acetylcholine into the synaptic vesicle. nih.gov

Binding Pocket: Vesamicol binds within a negatively charged pocket in the central cavity of the transporter. nih.gov

Key Interactions: The structure identified specific amino acid residues crucial for binding. Notably, Asp398 forms a direct electrostatic interaction with the piperidinyl nitrogen of vesamicol. nih.gov Another key residue, Tyr428, adopts different orientations to accommodate either vesamicol or acetylcholine, explaining how vesamicol competitively inhibits substrate transport. nih.gov

Integration of (-)-5-Aminobenzovesamicol Derivatives in Preclinical Drug Discovery for Cholinergic System Modulation

Derivatives of this compound and other benzovesamicols are pivotal tools in preclinical drug discovery, primarily serving as imaging biomarkers to study the health and integrity of the cholinergic system. The vesicular acetylcholine transporter is considered a highly specific marker for presynaptic cholinergic terminals. When these derivatives are radiolabeled (e.g., with Fluorine-18 or Iodine-123), they can be used with PET or SPECT to non-invasively map the distribution and density of these terminals in vivo. snmjournals.org

In preclinical research, these tracers are used to:

Validate New Disease Models: In animal models of neurodegenerative diseases like Alzheimer's, these tracers can confirm the loss of cholinergic neurons, validating the model's relevance to the human condition. nih.gov

Assess Therapeutic Efficacy: Potential new drugs aimed at protecting or restoring cholinergic neurons can be evaluated by measuring changes in VAChT density over time. An increase in the tracer's signal could indicate a successful therapeutic intervention.

Understand Disease Mechanisms: By providing a quantitative measure of cholinergic denervation, these imaging agents help researchers correlate the loss of these specific neurons with cognitive and behavioral symptoms, furthering our understanding of disease progression. snmjournals.org

While the primary application of these derivatives is in diagnostics and as research tools, their role as high-affinity inhibitors of VAChT also contributes to the fundamental understanding of cholinergic neurotransmission. acs.org The insights gained from these preclinical studies are essential for the translation of new therapies and diagnostic strategies for human cholinergic disorders. nih.gov

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing (-)-5-Aminobenzovesamicol, and how do purity and stereochemical integrity impact experimental reproducibility?

- Methodological Answer : Synthesis typically involves chiral resolution techniques, such as asymmetric catalysis or chromatographic separation (e.g., HPLC with chiral columns), to isolate the (-)-enantiomer. Purity (>98%) is critical to avoid off-target effects, as contaminants may interact with vesicular acetylcholine transporters (VAChT) . Characterization via NMR, LC-MS, and polarimetry ensures stereochemical fidelity. Researchers should report batch-specific purity data and storage conditions (e.g., -20°C under inert gas) to enhance reproducibility .

Q. How can researchers validate the selectivity of this compound for VAChT over related transporters (e.g., monoamine transporters)?

- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]vesamicol) in transfected cell lines or brain homogenates are standard. Cross-reactivity is assessed by comparing IC₅₀ values against unrelated transporters (e.g., serotonin or dopamine transporters). Data normalization to vehicle controls and inclusion of positive/negative controls (e.g., unlabeled vesamicol) are essential. Discrepancies in selectivity profiles should prompt re-evaluation of assay conditions (e.g., buffer pH, temperature) .

Q. What are the recommended in vitro models for studying this compound’s effects on acetylcholine storage and release?

- Methodological Answer : Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or synaptosomal preparations are optimal. Acetylcholine quantification via HPLC-ECD or fluorometric assays (e.g., using choline oxidase) should be paired with VAChT inhibition kinetics. Researchers must account for interspecies differences; for example, murine models may exhibit distinct VAChT expression patterns compared to human-derived cells .

Advanced Research Questions

Q. How can contradictory findings between in vivo and in vitro efficacy of this compound be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolic instability. To address this, conduct parallel in vitro metabolic stability assays (e.g., liver microsomes) and in vivo pharmacokinetic profiling (plasma/brain concentration-time curves). Triangulate data using autoradiography or PET imaging to confirm target engagement in live models .

Q. What experimental strategies optimize the use of this compound in studying neurodegenerative disease mechanisms (e.g., Alzheimer’s)?

- Methodological Answer : Combine VAChT inhibition with biomarkers like Aβ42 or tau phosphorylation in transgenic models. Longitudinal studies should integrate behavioral assays (e.g., Morris water maze) with post-mortem cholinergic marker analysis. Researchers must control for confounding variables (e.g., age-dependent VAChT decline) and validate findings via siRNA knockdown or CRISPR-Cas9 VAChT knockout models .

Q. How do structural modifications to this compound’s benzovesamicol core influence its binding kinetics and therapeutic window?

- Methodological Answer : Structure-activity relationship (SAR) studies using analogs (e.g., fluorinated or methylated derivatives) paired with molecular docking (e.g., AutoDock Vina) can identify critical binding residues (e.g., Tyr434 in VAChT). Thermodynamic profiling (ITC) and kinetic assays (SPR) quantify ΔG and kₐ/ₖd. Prioritize analogs with >10-fold selectivity over σ receptors to minimize off-target neurotoxicity .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies with high inter-experiment variability?

- Methodological Answer : Use mixed-effects models to account for batch-to-batch variability or animal cohort differences. Normalize data to internal standards (e.g., housekeeping proteins in Western blots) and apply non-linear regression (e.g., four-parameter logistic curve) for EC₅₀/IC₅₀ calculations. Outlier detection (e.g., Grubbs’ test) and sensitivity analyses (e.g., Monte Carlo simulations) improve robustness .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s neuroprotective vs. neurotoxic effects at varying concentrations?

- Methodological Answer : Conduct concentration-response studies across physiologically relevant ranges (nM to μM). Use multi-omics approaches (e.g., transcriptomics/proteomics) to identify threshold-dependent pathway activation (e.g., ER stress markers like CHOP). Independent replication in ≥3 cell lines or animal models is critical. Transparent reporting of raw data and analysis pipelines (e.g., GitHub repositories) aids peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.